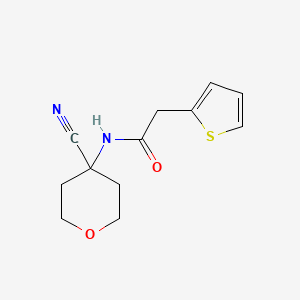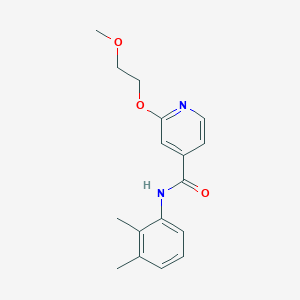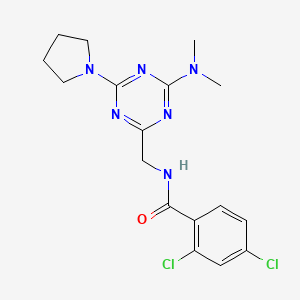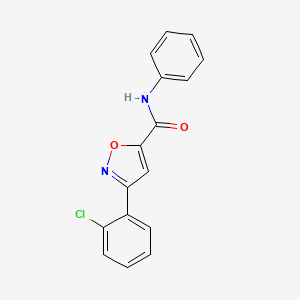
N-(4-Cyanooxan-4-yl)-2-thiophen-2-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is an organic molecule with a cyanooxan group and a thiophen group. The cyanooxan group contains a cyano group (-CN) and an oxan ring (a five-membered ring with four carbon atoms and one oxygen atom). The thiophen group is a five-membered ring with four carbon atoms and a sulfur atom .
Molecular Structure Analysis
The molecular structure of similar compounds like tert-butyl N-(4-cyanooxan-4-yl)carbamate suggests that the compound has a complex structure with multiple functional groups. The InChI code provided can be used to generate a 3D structure of the molecule .Chemical Reactions Analysis
The chemical reactions involving similar compounds are typically carried out in dichloromethane at 0 - 20℃ . The reaction mixture is then allowed to warm to ambient temperature. After a certain period, the reaction mixture is adjusted to a specific pH by the addition of hydrochloric acid .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like tert-butyl N-(4-cyanooxan-4-yl)carbamate include a molecular weight of 226.28 g/mol and a storage temperature at room temperature . The compound is in powder form .Scientific Research Applications
Synthesis and Structural Analysis
A study by Cakmak et al. (2022) involved the synthesis of a novel heterocyclic amide derivative, closely related to N-(4-Cyanooxan-4-yl)-2-thiophen-2-ylacetamide, characterized through various spectroscopic methods and X-ray crystallography. This compound was analyzed for its interaction with DNA bases, showcasing its potential in biological applications, especially in antimicrobial and antioxidant activities. The molecule's significant antioxidant and antimicrobial properties were highlighted, underlining its applicability in medical research and development (Cakmak et al., 2022).
Antitumor Evaluation
Research by Shams et al. (2010) focused on synthesizing various heterocyclic derivatives from a precursor closely related to the chemical of interest. The study evaluated the antitumor activities of these compounds, showing high inhibitory effects on several human cancer cell lines. This emphasizes the compound's utility in the development of new antitumor agents and its potential in cancer treatment strategies (Shams et al., 2010).
Antimicrobial Applications
Darwish et al. (2014) synthesized new heterocyclic compounds incorporating a sulfamoyl moiety, aiming to use them as antimicrobial agents. This study underlines the versatility and applicability of compounds structurally related to this compound in developing new antimicrobial agents (Darwish et al., 2014).
Solar Cell Applications
A study by Kim et al. (2006) demonstrated the use of organic sensitizers, including structures related to this compound, for solar cell applications. The study highlighted the compound's role in achieving high incident photon to current conversion efficiency, showcasing its potential in renewable energy technologies (Kim et al., 2006).
Safety and Hazards
Properties
IUPAC Name |
N-(4-cyanooxan-4-yl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c13-9-12(3-5-16-6-4-12)14-11(15)8-10-2-1-7-17-10/h1-2,7H,3-6,8H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVIIMSRSFJXMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)NC(=O)CC2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-bromo-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2412506.png)
![1-[2-(Trifluoromethyl)benzyl]hydrazine dihydrochloride](/img/structure/B2412507.png)
![4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine hydrochloride](/img/no-structure.png)

![1,7-dimethyl-3-(2-methylallyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2412512.png)

![N-(4-fluorophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2412517.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)isobutyramide](/img/structure/B2412518.png)


![3-[(Prop-2-en-1-yl)[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid](/img/structure/B2412522.png)
![2-(1,3-benzodioxol-5-yl)-5-(4-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2412523.png)
![2-[(4-Ethoxy-2-methylphenoxy)methyl]oxirane](/img/structure/B2412525.png)

